molecular formula C4Cl3NOS B142795 2,5-Dichloro-1,3-thiazole-4-carbonyl chloride CAS No. 127426-29-3

2,5-Dichloro-1,3-thiazole-4-carbonyl chloride

Cat. No. B142795
M. Wt: 216.5 g/mol
InChI Key: XPPODAHAHGTVBP-UHFFFAOYSA-N
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Description

2,5-Dichloro-1,3-thiazole-4-carbonyl chloride is a chemical compound that is part of the thiazole family, a class of heterocyclic compounds containing sulfur and nitrogen. This compound is characterized by the presence of two chlorine atoms and a carbonyl chloride group attached to a thiazole ring.

Synthesis Analysis

The synthesis of related thiazole compounds often involves the use of chlorinated precursors and cyclization reactions. For instance, the thermolysis of N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)pyridin-amines leads to the formation of thiazolopyridine-2-carbonitriles, which are structurally related to 2,5-dichloro-1,3-thiazole-4-carbonyl chloride . Another example is the synthesis of 2-methyl-4-trifluoromethyl-thiazole-5-formyl chloride, which is achieved by reacting the corresponding formyl acid with solid phosgene . These methods highlight the importance of chlorinated intermediates and the use of cyclization steps in the synthesis of thiazole derivatives.

Molecular Structure Analysis

The molecular structure of thiazole derivatives can be elucidated using spectroscopic techniques and computational methods. For example, the structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole was determined using FT-IR, NMR, HRMS, and single-crystal X-ray diffraction . Density functional theory (DFT) calculations can also provide insights into the electronic properties and molecular geometry of thiazole compounds .

Chemical Reactions Analysis

Thiazole compounds can undergo various chemical reactions, including oxidative dimerization, as seen in the preparation of 3,5-disubstituted 1,2,4-thiadiazoles from thioamides . The reactivity of thiazole derivatives towards nucleophiles is also demonstrated in the synthesis of benzimidazole, benzoxazole, and benzothiazole derivatives from 4,5-dichloro-1,2-dithiole-3-thione .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives can be quite diverse. For instance, the mesomorphic properties of 2,5-di-(4-N-alkyloxyphenyl)thiazolo[5,4-d]thiazoles were studied, revealing the presence of nematic and smectic phases in these compounds . The stability and magnetic properties of thiazole-containing complexes, such as the dinuclear copper(II) complex with mu-chloro-mu-[2,5-bis(2-pyridyl)-1,3,4-thiadiazole], have also been characterized .

Future Directions

The future directions for “2,5-Dichloro-1,3-thiazole-4-carbonyl chloride” and similar compounds could involve further exploration of their synthesis methods, chemical reactions, and biological activities. Thiazole derivatives are of interest in medicinal chemistry due to their wide range of biological activities . Therefore, research into new thiazole-based compounds could lead to the development of novel therapeutic agents.

properties

IUPAC Name

2,5-dichloro-1,3-thiazole-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4Cl3NOS/c5-2(9)1-3(6)10-4(7)8-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPPODAHAHGTVBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(SC(=N1)Cl)Cl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4Cl3NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dichloro-1,3-thiazole-4-carbonyl chloride

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